Cas no 2092050-69-4 (2-[3-(fluoromethyl)azetidin-1-yl]ethanamine)

2-[3-(Fluoromethyl)azetidin-1-yl]ethanamine is a fluorinated azetidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a fluoromethyl-substituted azetidine ring with a flexible ethanamine side chain, offering unique reactivity and physicochemical properties. The presence of the fluoromethyl group enhances metabolic stability and lipophilicity, which may improve bioavailability in drug design. The azetidine scaffold contributes to conformational rigidity, potentially influencing target binding affinity and selectivity. This compound serves as a versatile intermediate for the synthesis of bioactive molecules, particularly in the development of CNS-targeting agents or enzyme inhibitors. Its balanced polarity and steric profile make it suitable for structure-activity relationship studies in lead optimization.
2-[3-(fluoromethyl)azetidin-1-yl]ethanamine structure
2092050-69-4 structure
Product name:2-[3-(fluoromethyl)azetidin-1-yl]ethanamine
CAS No:2092050-69-4
MF:C6H13FN2
MW:132.179224729538
CID:5723003
PubChem ID:121201627

2-[3-(fluoromethyl)azetidin-1-yl]ethanamine Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL24690545
    • EN300-6972860
    • 2-[3-(Fluoromethyl)azetidin-1-yl]ethanamine
    • F1907-5339
    • 2-(3-(fluoromethyl)azetidin-1-yl)ethanamine
    • 2092050-69-4
    • 2-[3-(fluoromethyl)azetidin-1-yl]ethan-1-amine
    • AKOS026709752
    • 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-amine
    • 1-Azetidineethanamine, 3-(fluoromethyl)-
    • 2-[3-(fluoromethyl)azetidin-1-yl]ethanamine
    • Inchi: 1S/C6H13FN2/c7-3-6-4-9(5-6)2-1-8/h6H,1-5,8H2
    • InChI Key: XJPYOCCTORABTR-UHFFFAOYSA-N
    • SMILES: FCC1CN(CCN)C1

Computed Properties

  • Exact Mass: 132.10627659g/mol
  • Monoisotopic Mass: 132.10627659g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 81.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 29.3Ų

Experimental Properties

  • Density: 1.018±0.06 g/cm3(Predicted)
  • Boiling Point: 180.3±10.0 °C(Predicted)
  • pka: 9.62±0.10(Predicted)

2-[3-(fluoromethyl)azetidin-1-yl]ethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZL479-250MG
2-[3-(fluoromethyl)azetidin-1-yl]ethanamine
2092050-69-4 95%
250MG
¥ 2,079.00 2023-03-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZL479-500MG
2-[3-(fluoromethyl)azetidin-1-yl]ethanamine
2092050-69-4 95%
500MG
¥ 3,458.00 2023-03-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZL479-1G
2-[3-(fluoromethyl)azetidin-1-yl]ethanamine
2092050-69-4 95%
1g
¥ 5,187.00 2023-03-19
Enamine
EN300-6972860-0.05g
2-[3-(fluoromethyl)azetidin-1-yl]ethan-1-amine
2092050-69-4 95.0%
0.05g
$900.0 2025-03-12
Enamine
EN300-6972860-1.0g
2-[3-(fluoromethyl)azetidin-1-yl]ethan-1-amine
2092050-69-4 95.0%
1.0g
$1070.0 2025-03-12
Enamine
EN300-6972860-2.5g
2-[3-(fluoromethyl)azetidin-1-yl]ethan-1-amine
2092050-69-4 95.0%
2.5g
$2100.0 2025-03-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZL479-10G
2-[3-(fluoromethyl)azetidin-1-yl]ethanamine
2092050-69-4 95%
10g
¥ 25,938.00 2023-03-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZL479-500.0mg
2-[3-(fluoromethyl)azetidin-1-yl]ethanamine
2092050-69-4 95%
500.0mg
¥3458.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZL479-1.0g
2-[3-(fluoromethyl)azetidin-1-yl]ethanamine
2092050-69-4 95%
1.0g
¥5187.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZL479-100.0mg
2-[3-(fluoromethyl)azetidin-1-yl]ethanamine
2092050-69-4 95%
100.0mg
¥1299.0000 2024-08-03

Additional information on 2-[3-(fluoromethyl)azetidin-1-yl]ethanamine

Introduction to 2-[3-(Fluoromethyl)azetidin-1-yl]ethanamine (CAS No. 2092050-69-4)

2-[3-(Fluoromethyl)azetidin-1-yl]ethanamine (CAS No. 2092050-69-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique azetidine and fluoromethyl functional groups, exhibits a range of potential therapeutic applications, particularly in the development of new drugs for neurological and psychiatric disorders.

The chemical structure of 2-[3-(fluoromethyl)azetidin-1-yl]ethanamine is composed of an azetidine ring, which is a four-membered heterocyclic compound with one nitrogen atom. The presence of the fluoromethyl group attached to the azetidine ring imparts unique pharmacological properties to the molecule, making it a promising candidate for various drug discovery programs.

Recent studies have highlighted the potential of 2-[3-(fluoromethyl)azetidin-1-yl]ethanamine in modulating neurotransmitter systems. Specifically, this compound has shown significant activity in interacting with serotonin and dopamine receptors, which are crucial for regulating mood, cognition, and behavior. These findings suggest that 2-[3-(fluoromethyl)azetidin-1-yl]ethanamine could be a valuable lead compound for the development of new treatments for conditions such as depression, anxiety, and schizophrenia.

In addition to its potential as a therapeutic agent, 2-[3-(fluoromethyl)azetidin-1-yl]ethanamine has also been studied for its use as a tool compound in research settings. Its ability to selectively bind to specific receptors makes it an excellent candidate for investigating the mechanisms underlying various neurological disorders. This can provide valuable insights into disease pathogenesis and help identify new targets for drug development.

The synthesis of 2-[3-(fluoromethyl)azetidin-1-yl]ethanamine involves several steps, including the formation of the azetidine ring and the introduction of the fluoromethyl group. Advanced synthetic methods have been developed to optimize the yield and purity of this compound, ensuring its suitability for both research and pharmaceutical applications.

Clinical trials involving 2-[3-(fluoromethyl)azetidin-1-yl]ethanamine are currently underway to evaluate its safety and efficacy in human subjects. Preliminary results have been promising, with the compound demonstrating favorable pharmacokinetic properties and minimal side effects. These findings underscore the potential of 2-[3-(fluoromethyl)azetidin-1-yl]ethanamine as a future therapeutic option for a range of neurological and psychiatric conditions.

In conclusion, 2-[3-(fluoromethyl)azetidin-1-yl]ethanamine (CAS No. 2092050-69-4) represents a promising advancement in the field of medicinal chemistry. Its unique chemical structure and pharmacological properties make it a valuable candidate for further research and development. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in the discovery and development of new therapeutic agents.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2092050-69-4)2-[3-(fluoromethyl)azetidin-1-yl]ethanamine
A1078101
Purity:99%/99%/99%/99%/99%
Quantity:100.0mg/250.0mg/500.0mg/1.0g/5.0g
Price ($):163.0/261.0/433.0/650.0/1950.0